1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride
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Overview
Description
1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is part of the spiro compound family, which is characterized by a unique spirocyclic structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride involves the formation of spirocyclic structures with oxygen and nitrogen atoms. One common synthetic route includes the reaction of appropriate precursors under controlled conditions to form the spirocyclic ring system. For instance, Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol can be synthesized through specific methods . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing reaction time and cost .
Chemical Reactions Analysis
1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different derivatives when reacted with various heterocycles .
Scientific Research Applications
1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex spirocyclic compounds. In biology and medicine, it is studied for its potential pharmacological properties and its ability to interact with biological targets. The compound is also used in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride can be compared with other spirocyclic compounds, such as 1,3-dioxane and 1,3-dithiane derivatives. These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of oxygen and nitrogen atoms in this compound gives it unique characteristics compared to other spirocyclic compounds .
Similar Compounds
- 1,3-Dioxane derivatives
- 1,3-Dithiane derivatives
- 1,3-Oxathiane derivatives
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-10-8(11-7-1)2-4-9-5-3-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIKIDHLZKHSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)OC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669718 |
Source
|
Record name | 1,5-Dioxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71879-41-9 |
Source
|
Record name | 1,5-Dioxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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